1,4-Diethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRYTUJYNYJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073373 | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-50-7 | |

| Record name | 1,4-Diethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,4-Diethylpiperazine

<-3a--22_in-depth_technical_guide_or_whitepaper_on_the_core_of_1_4-diethylpiperazine_cas_number_and_properties_for_researchers_scientists_and_drug_development_professionals.--22="">

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4-Diethylpiperazine, a versatile chemical compound with significant applications in research and pharmaceutical development. The following sections detail its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering a holistic resource for professionals in the field.

Core Identity: CAS Number and Molecular Structure

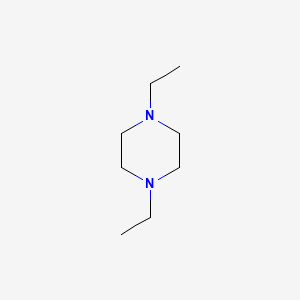

This compound is identified by the CAS Registry Number 6483-50-7 .[1][2][3][4][5][6][7][8] Its molecular structure consists of a central piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4), with an ethyl group attached to each nitrogen atom.[3]

The fundamental chemical identifiers are summarized below:

| Identifier | Value |

| CAS Number | 6483-50-7[1][2][3][4][5][6][7][8] |

| Molecular Formula | C8H18N2[1][2][3][6] |

| Molecular Weight | 142.24 g/mol [1][2][3][6] |

| IUPAC Name | This compound[4] |

| Synonyms | N,N′-Diethylpiperazine[1][8] |

Physicochemical and Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is soluble in water and organic solvents such as methanol and toluene.[2][3][7] The basic nature of this compound, owing to the two nitrogen atoms, makes it a candidate for various chemical reactions, including nucleophilic substitutions.[3]

| Property | Value |

| Appearance | Clear colorless to yellow liquid[2][4] |

| Boiling Point | 171-172 °C[8] |

| Density | ~0.844 g/mL at 25 °C |

| Refractive Index | ~1.4520-1.4560 |

| Solubility | Soluble in water, methanol, and toluene[2][3][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory and industrial approach involves the N-alkylation of piperazine with an ethylating agent.

A General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: Piperazine is dissolved in a suitable solvent.

-

Reaction: An ethylating agent, such as chloroethane, is added to the piperazine solution. This reaction can sometimes lead to the formation of by-products like N,N-diethyl piperazine.[9][10]

-

Purification: The final product is purified to remove any unreacted starting materials and by-products.

Alternative synthetic routes exist, such as the reaction of ethylamine with epichlorohydrin, though this method can be more complex and require more stringent reaction conditions.[10]

Applications in Research and Drug Development

The piperazine scaffold is a "privileged scaffold" in medicinal chemistry, present in a wide array of approved drugs.[11] This is due to its favorable physicochemical properties, which can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[11]

Role as a Pharmaceutical Intermediate:

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][7] Its derivatives have been explored for a range of therapeutic applications, including:

-

Antipsychotics [12]

-

Antidepressants [12]

-

Anxiolytics [12]

-

Anticancer agents [11]

-

Antibacterial drugs [11]

The piperazine moiety's ability to modulate biological activity makes it a valuable component in the design of novel therapeutics targeting the central nervous system and other disease areas.[12] For instance, derivatives have been investigated for their potential in treating neurodegenerative disorders like Parkinson's disease.[13]

Caption: The role of this compound in the drug development pipeline.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are paramount when handling this compound.

Hazards:

-

It is considered a flammable liquid and vapor.[6]

-

It can cause skin irritation and serious eye irritation or damage.[6]

-

Some classifications indicate it may cause severe skin burns.[6]

Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and avoid inhalation of vapors.[14] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

This compound is a valuable chemical entity with a well-defined set of properties that make it highly useful for researchers and professionals in drug development. Its role as a versatile synthetic intermediate, particularly for compounds targeting the central nervous system, underscores its importance in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective and safe utilization in the laboratory and beyond.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 6483-50-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1,4 Diethylpiperazine Online | 1,4 Diethylpiperazine Manufacturer and Suppliers [scimplify.com]

- 6. This compound | C8H18N2 | CID 80973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6483-50-7 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

1,4-Diethylpiperazine: A Technical Guide for Advanced Synthesis and Pharmaceutical Applications

Abstract: This technical guide provides a comprehensive overview of 1,4-diethylpiperazine, a pivotal intermediate in synthetic chemistry with significant applications in drug development and catalysis. The document details its fundamental physicochemical properties, offers an in-depth, field-proven protocol for its synthesis, and explores its role as a structural scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical, actionable insights for laboratory and process chemistry.

Core Compound Identity: this compound

This compound is a symmetrically disubstituted cyclic diamine. Its structure is based on a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. In this derivative, each nitrogen atom is functionalized with an ethyl group. This substitution pattern imparts specific properties of basicity, steric hindrance, and reactivity that make it a versatile building block in organic synthesis.

Molecular Formula and Weight

The elemental composition and mass of this compound are fundamental for all stoichiometric and analytical considerations.

Structural and Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 6483-50-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N'-Diethylpiperazine | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [2] |

| InChI Key | DDPRYTUJYNYJKV-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 156-158 °C | [4] |

| Density | 0.9 g/cm³ | [4] |

| Flash Point | 58 °C | [4] |

| Solubility | Soluble in methanol and toluene | [3] |

Spectroscopic Data

While detailed spectra should be acquired for each synthesized batch, typical spectral data provides a reference for structural confirmation.

-

¹H NMR: Expected signals would include a triplet for the methyl protons (CH₃), a quartet for the methylene protons of the ethyl group (-CH₂-CH₃), and a singlet or multiplet for the piperazine ring protons.

-

¹³C NMR: Distinct signals are expected for the methyl carbons, the methylene carbons of the ethyl groups, and the carbons of the piperazine ring.

-

IR: Characteristic peaks would include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the direct N-alkylation of piperazine. This procedure is robust and scalable, making it suitable for both research and industrial applications.

Reaction Principle and Causality

The synthesis relies on the nucleophilic nature of the secondary amine groups of piperazine. These amines readily attack an electrophilic ethyl source, such as an ethyl halide, in a classic Sₙ2 reaction. A base is required to neutralize the acid generated during the reaction, driving the equilibrium towards the formation of the disubstituted product. The choice of a polar aprotic solvent facilitates the Sₙ2 mechanism by solvating the cation of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

Caption: Key components in the N-alkylation of piperazine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

Piperazine (anhydrous)

-

Ethyl bromide

-

Potassium carbonate (anhydrous, powdered)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: To a solution of anhydrous piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

-

Addition of Alkylating Agent: Slowly add ethyl bromide (2.2 eq.) to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless to pale yellow liquid.

-

Validation: The identity and purity of the final product should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Drug Development and Catalysis

The piperazine ring is a "privileged scaffold" in medicinal chemistry, and its derivatives are found in a wide range of therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex molecules.

The Piperazine Scaffold in Pharmaceuticals

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability. The two nitrogen atoms can be protonated at physiological pH, enhancing water solubility. The piperazine ring is also conformationally flexible, which can be advantageous for binding to biological targets.

Examples of therapeutic areas where piperazine derivatives are prevalent include:

-

Antipsychotics

-

Antidepressants

-

Antihistamines

-

Anticancer agents

-

Antiviral agents

While specific blockbuster drugs containing the this compound moiety are not prominently cited, its role as a synthetic intermediate is crucial for creating diverse libraries of N-substituted piperazines for drug discovery screening.

Caption: Role of this compound in a drug discovery workflow.

Catalytic Applications

The basic nature of the nitrogen atoms in this compound allows it to function as a catalyst in various chemical transformations, such as in the formation of polyurethanes. It can also serve as a ligand in transition metal catalysis.

Safety, Handling, and Storage

5.1. Hazard Identification

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It may also cause respiratory irritation.[2]

5.2. Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Use spark-proof tools and take precautionary measures against static discharge.

5.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives-designated area.

References

-

Title: 1,4 Diethylpiperazine Source: Kubochem URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1,4-Dimethylpiperazine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1,4-DIMETHYLPIPERAZINE Source: Ataman Kimya URL: [Link]

Sources

An In-depth Technical Guide to N,N'-Diethylpiperazine: Structure, Synonyms, and Properties

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

N,N'-Diethylpiperazine is a disubstituted piperazine derivative with ethyl groups attached to both nitrogen atoms of the piperazine ring. Its unambiguous identification is crucial for experimental and developmental work.

The standard and most recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1,4-diethylpiperazine [1]. This name clearly indicates a piperazine ring with ethyl groups at the 1 and 4 positions.

Synonyms and Identifiers

In literature and commercial listings, N,N'-Diethylpiperazine is known by several synonyms. Recognizing these is essential for comprehensive literature searches and procurement. Common synonyms include:

For precise identification, the Chemical Abstracts Service (CAS) Registry Number is universally employed.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6483-50-7[1][2] |

| Molecular Formula | C8H18N2[1][2] |

| Molecular Weight | 142.24 g/mol [1][2] |

| InChI | InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3[1] |

| SMILES | CCN1CCN(CC1)CC |

Molecular Structure

The molecular structure of N,N'-Diethylpiperazine consists of a central six-membered piperazine ring, which adopts a chair conformation. An ethyl group is covalently bonded to each of the two nitrogen atoms at positions 1 and 4 of the ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of N,N'-Diethylpiperazine is fundamental for its handling, storage, and application in chemical syntheses.

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 156-158 °C | [2][3] |

| Density | 0.9 g/cm³ | [3] |

| Flash Point | 58 °C | [3] |

| Solubility | Soluble in methanol, toluene | [2] |

Synthesis and Applications

Synthesis

N,N'-Diethylpiperazine is primarily synthesized through the alkylation of piperazine. One common laboratory and industrial method involves the reaction of piperazine with an ethylating agent, such as ethyl bromide, in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Another synthetic route involves the reductive amination of piperazine with acetaldehyde. This method typically employs a reducing agent like sodium borohydride or catalytic hydrogenation.

Industrially, it can be produced through the reaction of ethanol with piperazine in the presence of a suitable catalyst. This process is often part of the synthesis of N-ethylpiperazine, where N,N'-diethylpiperazine can be a co-product[4][5].

Applications

N,N'-Diethylpiperazine serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its primary application is as a building block in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). It is also utilized in the synthesis of dyes and plant protection products[2][4].

Safety and Handling

N,N'-Diethylpiperazine is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to store it in a cool, dry, and well-ventilated area away from sources of ignition[3]. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

-

PubChem. N,N-Diethylpiperazine-1-carboxamide | C9H19N3O | CID 67067. [Link]

-

PubChem. This compound | C8H18N2 | CID 80973. [Link]

- Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.

-

Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. [Link]

-

Kubochem. 1,4 Diethylpiperazine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diethylpiperazine: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of two critical physicochemical properties of 1,4-diethylpiperazine (CAS No: 6483-50-7): its boiling point and density. As a key intermediate in the synthesis of various pharmaceuticals, understanding these fundamental characteristics is paramount for process optimization, quality control, and ensuring the safety and efficacy of final drug products. This document delves into the theoretical underpinnings and practical methodologies for the precise determination of these properties, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound is a disubstituted piperazine derivative, a class of compounds that form the structural core of numerous biologically active molecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, imparts unique chemical and pharmacological properties. Substituted piperazines, including this compound, are integral building blocks in medicinal chemistry, contributing to the development of a wide array of therapeutic agents, from antihistamines and antiemetics to antipsychotics and anthelmintics.

The ethyl groups at the 1 and 4 positions of the piperazine ring in this compound significantly influence its physical and chemical behavior, including its boiling point and density. Accurate characterization of these properties is a prerequisite for its effective use in research and manufacturing.

Core Physicochemical Properties of this compound

The boiling point and density of a substance are intrinsic physical properties that are indispensable for its identification, purity assessment, and the design of chemical processes.

| Property | Value | Units |

| Boiling Point | 156 - 158 | °C |

| Density | 0.9 | g/cm³ |

| CAS Number | 6483-50-7 | - |

Table 1: Key Physicochemical Properties of this compound

Boiling Point: A Measure of Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point range of 156-158 °C indicates its relatively low volatility under ambient conditions. This property is a direct consequence of the intermolecular forces present, primarily van der Waals forces, which are influenced by the molecule's size, shape, and polarity. The presence of the two tertiary amine functionalities within the piperazine ring contributes to its polarity.

Density: A Signature of Molecular Packing

Density, the mass of a substance per unit volume, is a fundamental property that provides insights into how molecules are packed in the liquid state. The density of this compound, approximately 0.9 g/cm³, is slightly less than that of water. This value is crucial for various applications, including reaction stoichiometry calculations involving volume measurements, fluid dynamics in process scale-up, and formulation development.

Experimental Determination of Physicochemical Properties

To ensure the highest degree of accuracy and reproducibility, standardized methods should be employed for the determination of boiling point and density. The following sections outline the principles and step-by-step protocols for these measurements, grounded in established standards.

Determination of Boiling Point by Distillation

The boiling point of this compound can be accurately determined using a distillation method, which is a common and reliable technique for volatile organic liquids. The underlying principle is that a pure liquid will boil at a constant temperature at a given pressure. This methodology is in alignment with the principles outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1][2][3]

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the first drop of distillate falls from the condenser into the receiving flask. Continue to monitor the temperature as the distillation proceeds.

-

Data Recording: For a pure compound, the temperature should remain constant throughout the distillation. Record this stable temperature as the boiling point.

-

Pressure Correction: Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Caption: Experimental workflow for boiling point determination.

Determination of Density by Digital Density Meter

Modern digital density meters offer a rapid, precise, and accurate method for determining the density of liquids. This technique is based on the oscillating U-tube principle and is consistent with the methodology described in ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[4][5][6]

The choice of a digital density meter is predicated on its high precision and the small sample volume required. The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly proportional to the density of the liquid. Temperature control is critical as density is temperature-dependent; therefore, the instrument typically includes a built-in Peltier thermostat for precise temperature regulation.

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and ultrapure water) at the desired measurement temperature.

-

Sample Introduction: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter using a syringe.

-

Temperature Equilibration: Allow the sample to equilibrate to the set temperature within the instrument.

-

Measurement: The instrument will automatically measure the oscillation period and calculate the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement to prevent cross-contamination.

Caption: Workflow for density determination using a digital density meter.

Significance in Research and Drug Development

A thorough understanding of the boiling point and density of this compound is not merely an academic exercise. These properties have profound implications in various stages of research and drug development:

-

Process Chemistry: The boiling point is a critical parameter for designing and optimizing purification processes such as distillation. It also informs the selection of appropriate reaction conditions to prevent loss of material.

-

Quality Control: Both boiling point and density serve as important quality control parameters to confirm the identity and purity of incoming raw materials and synthesized intermediates. Deviations from the expected values can indicate the presence of impurities.

-

Formulation Science: Density is a key factor in the formulation of liquid dosage forms, influencing properties such as viscosity and syringeability.

-

Safety and Handling: Knowledge of the boiling point is essential for assessing the flammability and potential for vapor exposure during handling and storage.

Conclusion

The boiling point and density of this compound are fundamental physicochemical properties that are integral to its effective and safe utilization in scientific research and pharmaceutical development. The experimental protocols detailed in this guide, based on established international standards, provide a robust framework for their accurate determination. By adhering to these methodologies, researchers and drug development professionals can ensure the quality and consistency of their work, ultimately contributing to the advancement of new therapeutic agents.

References

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022,

-

ASTM D7777-21, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Portable Digital Density Meter, ASTM International, West Conshohocken, PA, 2021,

-

Petrolube, ASTM D1078: Distillation Range of Volatile Organic Liquids, [Link]

-

eralytics, ASTM D4052, [Link]

-

ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2018,

-

Ayalytical Instruments, ASTM D4052 | ASTM Vapor Pressure of Petroleum Products, [Link]

-

ASTM D4052-96(2002), Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2002, [Link]

-

ASTM D3505-17, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International, West Conshohocken, PA, 2017,

-

University of Toronto Scarborough, Determination of Boiling Points, [Link]

-

ANSI Webstore, ASTM D1078-11(2019), [Link]

-

TRL, ASTM D1505 - Density Testing Lab, [Link]

-

PubChem, this compound, [Link]

-

University of Calgary, Boiling Point Determination, [Link]

-

Vedantu, Class 11 Chemistry Determination Of Boiling Point Experiment, [Link]

-

Chemistry LibreTexts, 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link]

-

Korean Standards Service Network, ASTM D1078-11, [Link]

-

Analytice, ASTM D1078: Distillation Range Measurement of Liquid VOCs, [Link]

-

Swedish Institute for Standards, Standard Test Method for Distillation Range of Volatile Organic Liquids ASTM D1078, [Link]

-

Pipzine Chemicals, 1,4-diethylpiperazinediium, [Link]

-

Wikipedia, Piperazine, [Link]

Sources

A Comprehensive Technical Guide to 1,4-Diethylpiperazine: Commercial Availability, Purity, and Application in Drug Development

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,4-Diethylpiperazine, a key building block in medicinal chemistry. This document delves into its commercial availability, typical purity profiles, and the analytical methodologies required for its quality assessment. Furthermore, it explores the synthetic and purification strategies that underpin its production, offering insights into potential impurity profiles and control strategies.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, imparting favorable physicochemical properties such as aqueous solubility and basicity, which are often crucial for oral bioavailability and effective drug-target interactions.[1][2] this compound, a symmetrically substituted derivative, serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its ethyl groups can influence the steric and electronic properties of the final molecule, potentially enhancing target affinity and modifying metabolic stability.

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The typical purity offered is ≥97.5%, with higher purity grades available upon request for more demanding applications. When sourcing this reagent, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Stated Purity | Analytical Method | Reference |

| Thermo Fisher Scientific | ≥97.5% | Gas Chromatography (GC) | [3] |

| Simson Pharma | High Quality (CoA provided) | Not specified | |

| CookeChem | 98% | Not specified | |

| Scimplify | Pharmaceutical Grade | Not specified | [4] |

| Sigma-Aldrich | Not specified (Product for early discovery researchers) | Not specified |

Understanding Purity and Impurity Profiles

The purity of this compound is a critical parameter, as impurities can have a significant impact on the outcome of subsequent synthetic steps and the safety profile of the final drug substance. The most common analytical technique for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3]

Common Impurities:

The impurity profile of this compound is largely dependent on the synthetic route employed. Potential impurities may include:

-

Piperazine: The unreacted starting material.

-

Mono-ethylpiperazine: An intermediate from incomplete alkylation.

-

Tri- and tetra-ethylated species: From over-alkylation.

-

Solvents and reagents: Residuals from the synthesis and purification process.

A thorough understanding of the synthetic pathway is crucial for anticipating and controlling these impurities.

Synthesis and Purification Strategies: A Mechanistic Perspective

The primary industrial synthesis of this compound involves the N-alkylation of piperazine with an ethylating agent. The choice of reagents and reaction conditions is critical to maximizing yield and minimizing the formation of byproducts.

Synthetic Pathway: N-Alkylation of Piperazine

A common and straightforward method for the synthesis of this compound is the direct alkylation of piperazine with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.2 equivalents), to the suspension. The base is crucial for scavenging the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

-

Addition of Ethylating Agent: Slowly add an ethyl halide, such as ethyl bromide or ethyl iodide (2.2 equivalents), to the reaction mixture at room temperature. The reaction is typically exothermic, and a controlled addition rate is necessary to maintain a safe temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. The choice of solvent is dictated by the solubility of the product and its ease of separation from the aqueous phase.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Achieving High Purity

The crude product from the synthesis typically contains unreacted starting materials, mono-alkylated intermediate, and other byproducts. Fractional distillation under reduced pressure is the most common and effective method for purifying this compound to a high degree of purity. The significant difference in boiling points between piperazine, mono-ethylpiperazine, and this compound allows for their efficient separation.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative information on the purity of the main component and qualitative identification of impurities.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

This method allows for the separation and identification of the main component and potential impurities based on their retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of this compound. The symmetry of the molecule results in a simple and characteristic NMR spectrum.

Role in Drug Development: A Privileged Scaffold

The 1,4-disubstituted piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs targeting various therapeutic areas.[1][2] this compound serves as a key starting material or intermediate in the synthesis of several important drug candidates and approved drugs. The ethyl groups can provide a balance of lipophilicity and steric bulk that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of the final molecule.

Caption: Role of this compound in the drug development pipeline.

Conclusion

This compound is a commercially available and versatile building block with significant applications in drug discovery and development. A thorough understanding of its commercial landscape, purity profiles, and the analytical methods for its characterization is paramount for any researcher or scientist working with this compound. The synthetic and purification strategies outlined in this guide provide a framework for producing high-purity material, which is a prerequisite for the successful synthesis of novel drug candidates. As the quest for new and improved therapeutics continues, the strategic use of well-characterized intermediates like this compound will remain a cornerstone of medicinal chemistry.

References

-

US EPA. Analytical Method Summaries. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. ResearchGate. Retrieved from [Link]

- US Patent US6603003B2, Method for the preparation of piperazine and its derivatives.

-

Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. 1,4-Dimethylpiperazine. Retrieved from [Link]

-

Wikipedia. Piperazine. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. exploring pharmacological significance of piperazine scaffold. Retrieved from [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1,4 Diethylpiperazine Online | 1,4 Diethylpiperazine Manufacturer and Suppliers [scimplify.com]

Basic reactivity of 1,4-Diethylpiperazine as a tertiary amine

An In-Depth Technical Guide to the Basic Reactivity of 1,4-Diethylpiperazine

Abstract

This compound (DEP) is a symmetrically substituted, cyclic tertiary diamine that serves as a versatile building block in organic synthesis and materials science. Its unique structural features—a piperazine core flanked by two tertiary amine functionalities and ethyl groups—govern a distinct reactivity profile. This guide provides an in-depth analysis of the fundamental chemical behavior of this compound, focusing on its basicity, nucleophilicity, and characteristic reactions. We will explore the causality behind its reactivity, detailing experimental protocols for key transformations such as quaternization, N-oxide formation, and Hofmann elimination. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of DEP's utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₈H₁₈N₂, is built upon a six-membered piperazine ring where both nitrogen atoms are substituted with an ethyl group.[1] The molecule typically adopts a chair conformation to minimize steric strain, with the ethyl groups occupying equatorial positions. The core of its reactivity lies in the two tertiary nitrogen atoms, each possessing a lone pair of electrons.

The physicochemical properties of this compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 6483-50-7 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1][4] |

| Boiling Point | 156-158 °C | [5] |

| Density | ~0.9 g/mL | [5] |

| Predicted pKa | 8.20 ± 0.10 | [1] |

| Solubility | Soluble in water, methanol, and toluene | [1][4] |

These properties highlight DEP as a relatively non-volatile liquid amine with appreciable basicity, making it a useful base and nucleophile in various organic media.

Core Reactivity: The Tertiary Amine Functionality

The chemical behavior of this compound is dominated by the presence of two tertiary amine nitrogens. The lone pair of electrons on each nitrogen atom makes the molecule both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron-pair donor).

Basicity and Nucleophilicity

The basicity of an amine is quantified by its pKa value. For this compound, the predicted pKa is approximately 8.20.[1] This is influenced by two competing factors:

-

Inductive Effect: The two ethyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This effect enhances basicity by making the lone pairs more available for protonation.

-

Steric Hindrance: The ethyl groups also create steric bulk around the nitrogen atoms. This can hinder the approach of a proton and, more significantly, impede solvation of the resulting conjugate acid, which can decrease basicity compared to less substituted amines.

In comparison, the parent piperazine molecule has two pKa values of 9.73 and 5.35.[6] The ethyl groups in DEP lower the first pKa, suggesting that steric and solvation effects play a significant role in its overall basicity in aqueous media. As a nucleophile, DEP readily participates in reactions with electrophilic centers, a characteristic that is central to its synthetic utility.

Quaternization (N-Alkylation)

A hallmark reaction of tertiary amines is quaternization, an Sₙ2 reaction with an alkyl halide to form a quaternary ammonium salt.[7] This reaction converts the neutral tertiary amine into a positively charged species. Given that DEP has two reactive sites, the reaction can proceed to form either a mono- or di-quaternary ammonium salt, depending on the stoichiometry of the alkylating agent.

Experimental Protocol: Synthesis of 1,4-Diethyl-1-methylpiperazin-1-ium Iodide (Mono-Quaternization)

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: While stirring the solution at room temperature, add methyl iodide (1.0-1.1 eq.) dropwise using a syringe. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.[7]

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate (the quaternary ammonium salt) is often observed.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.[7]

-

Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials.

-

Drying & Characterization: Dry the product under vacuum. Characterize the final quaternary ammonium salt using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7]

Caption: Sₙ2 mechanism for the quaternization of this compound.

N-Oxide Formation

Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the donation of the nitrogen's lone pair to an oxygen atom. For DEP, this can occur at one or both nitrogen atoms to yield the corresponding mono- or di-N-oxide.

Experimental Protocol: Synthesis of this compound-N-oxide

-

Dissolution: Dissolve this compound (1.0 eq.) in a solvent such as methanol or dichloromethane.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., 30% H₂O₂, 1.1 eq. for mono-oxidation) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: After the reaction is complete (monitored by TLC), decompose any excess peroxide by adding a small amount of manganese dioxide or a reducing agent like sodium sulfite.

-

Isolation: Remove the solvent under reduced pressure. The resulting N-oxide can be purified by crystallization or chromatography.

-

Characterization: Confirm the structure of the product using spectroscopic methods.

Caption: Oxidation of this compound to its corresponding N-oxide.

Hofmann Elimination

The Hofmann elimination is a classic reaction used to form alkenes from amines.[8][9] It is a two-step process that requires the amine to first be converted into a quaternary ammonium salt, which then undergoes an E2 elimination upon heating with a strong base.[10]

The reaction follows Hofmann's rule , which states that the major alkene product is the least substituted (least stable) one.[11] This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group, which favors the abstraction of the most sterically accessible β-hydrogen.[9]

For a quaternary ammonium salt derived from this compound (e.g., after exhaustive methylation), the β-hydrogens are on the ethyl groups attached to the nitrogen. Elimination will therefore produce ethene gas and a tertiary amine.

Experimental Protocol: Hofmann Elimination of a DEP-derived Quaternary Salt

-

Exhaustive Methylation: Convert this compound to its di-quaternary ammonium iodide salt by reacting it with an excess of methyl iodide (at least 2.0 eq.) in a suitable solvent. Isolate the salt as described in Protocol 2.2.

-

Hydroxide Salt Formation: Suspend the quaternary ammonium iodide salt in water. Add silver oxide (Ag₂O). The silver ions will precipitate the iodide as silver iodide (AgI), leaving the quaternary ammonium hydroxide salt in solution.[11]

-

Elimination: Filter the mixture to remove the AgI precipitate. Heat the resulting aqueous solution of the quaternary ammonium hydroxide. The hydroxide ion will act as a base, initiating the E2 elimination.[8]

-

Product Collection: The volatile alkene product (ethene) can be collected in a gas bag or passed through a solution of bromine to confirm its presence (decolorization). The tertiary amine remains in the aqueous solution.

Caption: Workflow for the Hofmann Elimination starting from DEP.

Applications in Synthesis and Industry

The predictable reactivity of this compound makes it a valuable intermediate in several fields:

-

Pharmaceuticals: The piperazine ring is a common scaffold in many approved drugs.[12][13] DEP can be used as a starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][14]

-

Polymer Chemistry: Analogous to 1,4-dimethylpiperazine, which is used as a catalyst for polyurethane foams, DEP can function as a base catalyst in polymerization reactions.

-

Surfactants: Quaternization of DEP leads to the formation of cationic ammonium salts, which are a class of compounds widely used as surfactants, phase-transfer catalysts, and disinfectants.[7]

Safety and Handling

This compound is a corrosive and flammable liquid.[2][15] It can cause severe skin burns and eye damage.[15] Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat.

Store containers tightly sealed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15][16]

Conclusion

This compound exhibits the classic reactivity of a sterically accessible tertiary diamine. Its basicity and nucleophilicity drive key transformations including N-alkylation, N-oxidation, and, via its quaternary derivatives, Hofmann elimination. Understanding these fundamental reactions is crucial for leveraging DEP as a versatile tool in the design and synthesis of novel molecules for pharmaceutical and industrial applications. The provided protocols offer a validated starting point for researchers to explore the rich chemistry of this important synthetic building block.

References

-

Cheméo. (n.d.). Chemical Properties of Piperazine, 1,4-diethyl- (CAS 6483-50-7). Retrieved from [Link].

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link].

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link].

-

Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link].

-

BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link].

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link].

-

University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link].

-

Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from [Link].

-

ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from [Link].

-

Journal of Chemical & Engineering Data. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link].

-

MDPI. (2018). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Retrieved from [Link].

-

SpectraBase. (n.d.). Piperazine,1,4-diethyl - Optional[MS (GC)]. Retrieved from [Link].

-

ResearchGate. (2020). Scheme 1. Products found during the quaternization reaction of.... Retrieved from [Link].

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link].

-

RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link].

- Google Patents. (n.d.). EP0008839B1 - Process for preparing compositions containing quaternary ammonium compounds.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link].

-

ResearchGate. (2020). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Retrieved from [Link].

-

IS MUNI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link].

-

ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link].

-

ResearchGate. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Retrieved from [Link].

-

RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link].

-

RSC Publishing. (2025). One-step synthesis of quaternized polyethyleneimine and its application in transesterification reactions. Retrieved from [Link].

-

MDPI. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H18N2 | CID 80973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. CAS 6483-50-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. uregina.ca [uregina.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 14. 1,4 Diethylpiperazine Online | 1,4 Diethylpiperazine Manufacturer and Suppliers [scimplify.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,4-Diethylpiperazine

Foreword: Understanding Thermal Stability in Drug Development

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that influences everything from synthesis and purification to storage and formulation. Thermogravimetric analysis (TGA) stands as a cornerstone technique for elucidating the thermal behavior of materials. This guide provides a detailed exploration of the thermogravimetric analysis of 1,4-Diethylpiperazine, a key intermediate in pharmaceutical synthesis.[1] Our focus extends beyond a mere procedural outline to a deeper, mechanistic understanding of the thermal events, empowering researchers and drug development professionals to interpret TGA data with confidence and apply it to their work.

Introduction to this compound and Its Significance

This compound is a cyclic tertiary amine belonging to the piperazine class of compounds.[2] Its molecular structure, featuring a six-membered ring with two nitrogen atoms substituted with ethyl groups, imparts it with unique chemical properties.

Chemical Structure:

-

Formula: C8H18N2[2]

-

Molecular Weight: 142.24 g/mol [2]

-

Appearance: Colorless to pale yellow liquid[2]

-

Boiling Point: 156-158°C[3]

Its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs) necessitates a thorough characterization of its thermal stability to ensure process safety and product purity.

The Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The resulting data, presented as a TGA curve, provides quantitative information about physical and chemical phenomena that involve mass loss or gain.

Key events detectable by TGA include:

-

Desolvation: Loss of residual solvents.

-

Dehydration: Removal of water molecules.

-

Vaporization: Evaporation of the sample.

-

Decomposition: Fragmentation of the molecule at elevated temperatures.[5]

-

Oxidation: Reaction with an oxidizing atmosphere, often resulting in a mass gain followed by decomposition.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change against temperature, with peaks indicating the temperatures at which the maximum rates of mass loss occur.[6]

Experimental Protocol: TGA of a Liquid Sample

The analysis of a liquid sample such as this compound requires specific considerations to ensure accurate and reproducible results.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Use a clean, inert sample pan, typically aluminum or platinum, suitable for the temperature range of the experiment.

-

Accurately weigh a small sample of this compound (typically 5-10 mg) into the pan. A smaller sample size minimizes thermal gradients and prevents foaming or sample ejection.[7]

-

-

Experimental Parameters:

-

Temperature Program:

-

Initial Temperature: 25°C

-

Heating Rate: 10°C/min (a common rate for exploratory scans)[8]

-

Final Temperature: 600°C (to ensure complete decomposition)

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen (inert atmosphere) to study thermal decomposition without oxidation.

-

Flow Rate: 20-50 mL/min to ensure a stable and inert environment.

-

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Blank Correction: Perform a blank run with an empty sample pan under the same experimental conditions to correct for any instrumental drift or buoyancy effects.[9][10]

Predicted Thermogravimetric Profile of this compound

Expected TGA and DTG Curves:

The TGA curve of this compound under an inert atmosphere is expected to exhibit two main weight loss steps:

-

Step 1: Volatilization (Evaporation): A sharp weight loss corresponding to the boiling point of the compound.

-

Step 2: Thermal Decomposition: A subsequent weight loss at higher temperatures due to the fragmentation of the molecule.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Weight Loss (%) |

| Volatilization | 150 - 180 | ~100% |

| Decomposition | 300 - 500 | (Residual from incomplete volatilization) |

Caption: Predicted TGA and DTG curves for this compound.

Interpretation of the Predicted Curve:

-

Initial Plateau: The initial flat region of the TGA curve represents the stable sample before any significant mass loss occurs.

-

First Mass Loss (Volatilization): A rapid and complete mass loss is anticipated around its boiling point of 156-158°C.[3] The DTG peak for this event will be sharp and well-defined, centered around the boiling temperature.

-

Second Mass Loss (Decomposition): For any non-volatilized residue or in high-pressure TGA experiments, a second, broader weight loss step would occur at higher temperatures. The thermal decomposition of piperazine derivatives often proceeds via nucleophilic substitution (SN2) reactions, leading to ring-opening and the formation of smaller volatile fragments.[11] For this compound, this could involve the cleavage of the ethyl-nitrogen bond or the C-N bonds within the piperazine ring. The thermal degradation of aliphatic amines can generate alkenes, nitriles, and other nitrogenous compounds.[2]

Mechanistic Insights into Thermal Decomposition

The thermal degradation of cyclic amines like this compound is a complex process. Based on studies of similar compounds, the following decomposition pathways can be hypothesized:

Caption: Postulated thermal decomposition pathways of this compound.

Influence of Experimental Parameters

The shape and transition temperatures of a TGA curve are significantly influenced by experimental conditions.

-

Heating Rate: A higher heating rate will shift the decomposition temperatures to higher values. Slower heating rates provide better resolution of overlapping thermal events.

-

Atmosphere:

-

Inert (Nitrogen, Argon): Allows for the study of purely thermal decomposition.

-

Oxidative (Air, Oxygen): Can lead to complex oxidation reactions, often resulting in an initial mass gain followed by a more energetic decomposition at lower temperatures compared to an inert atmosphere.

-

-

Sample Mass and Form: Larger sample masses can lead to thermal lag and poor resolution. The physical form of the sample (e.g., liquid film thickness) can also affect heat and mass transfer.

Data Validation and Troubleshooting

Ensuring the integrity of TGA data is crucial for accurate interpretation.

-

Reproducibility: Repeat the analysis to ensure the results are consistent.

-

Blank Subtraction: Always run and subtract a blank curve to correct for buoyancy and instrumental artifacts.[9][10]

-

Unexpected Mass Gains: In an inert atmosphere, a mass gain could indicate a reaction with residual oxygen or impurities in the purge gas.

-

Sudden Mass Loss: Sharp, vertical drops in the TGA curve may indicate sample ejection ("spitting") due to rapid gas evolution. Using a crucible lid with a pinhole can mitigate this.[7]

Conclusion: A Tool for Informed Decision-Making

Thermogravimetric analysis provides invaluable insights into the thermal stability of this compound. By understanding its volatilization behavior and predicting its decomposition profile, researchers and drug development professionals can make informed decisions regarding its handling, processing, and storage. A thorough TGA study is a critical component of a comprehensive material characterization package, ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sexton, A. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin. Retrieved from [Link]

-

Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]

-

Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpreting TGA curves. Retrieved from [Link]

-

Unknown. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Analytice. (n.d.). Thermogravimetric analyzes on liquid matrices. Retrieved from [Link]

-

Kubochem. (n.d.). 1,4 Diethylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) data of the synthesized compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]

- 9. Amine Thermal Degradation [bre.com]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 1,4-Diethylpiperazine: Synthesis, Key Literature, and Core Patents

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Diethylpiperazine (DEP), a symmetrically disubstituted piperazine derivative, represents a cornerstone in the edifice of modern medicinal and materials chemistry. Though structurally unassuming, its unique physicochemical properties—stemming from the interplay of its cyclic diamine core and terminal ethyl groups—render it a versatile synthon and a functional molecule of significant interest. This guide is conceived as a self-validating, in-depth technical resource, designed to provide Senior Application Scientists and drug development professionals with a comprehensive understanding of DEP. We will navigate through its synthesis, delve into its multifaceted applications, and survey the intellectual property landscape that underscores its commercial and scientific importance. Every piece of technical information is grounded in authoritative, verifiable sources to ensure the highest degree of scientific integrity.

The Molecular Architecture and Physicochemical Profile of this compound

This compound is a cyclic tertiary amine with the chemical formula C₈H₁₈N₂.[1] Its molecular structure features a six-membered piperazine ring with ethyl groups attached to each of the nitrogen atoms at positions 1 and 4.[1] This configuration imparts a combination of basicity and lipophilicity that dictates its behavior in chemical and biological systems. Typically, it appears as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and organic solvents, a property attributable to the polarity imparted by its nitrogen atoms.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6483-50-7 | [2] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Boiling Point | 192-194 °C | |

| Density | 0.886 g/mL at 25 °C | |

| Flash Point | 58 °C | |

| Solubility | Soluble in methanol, toluene | [4] |

Synthesis Methodologies: A Review of Core Strategies

The synthesis of this compound is predominantly achieved through the N-alkylation of piperazine. The two primary and industrially scalable methods are reductive amination and direct alkylation with ethyl halides.

Reductive Amination of Piperazine

Reductive amination is a highly efficient, often one-pot, procedure for the synthesis of N-alkylated amines. In the context of this compound synthesis, this involves the reaction of piperazine with two equivalents of acetaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable protic solvent such as methanol or ethanol.

-

Reducing Agent: Add a reducing agent to the solution. For laboratory scale, sodium borohydride (NaBH₄) is a common choice. For larger scale, catalytic hydrogenation (e.g., with H₂ gas and a Palladium-on-carbon catalyst) is often preferred for its cost-effectiveness.

-

Aldehyde Addition: Cool the reaction mixture to below 10°C and slowly add two equivalents of acetaldehyde dropwise. The low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Causality and Scientific Rationale: The choice of a protic solvent facilitates the formation of the iminium ion intermediate. The use of a mild reducing agent like NaBH₄ is selective for the iminium ion over the aldehyde, preventing the reduction of the starting material. The stepwise or slow addition of the aldehyde minimizes oligomerization and other side reactions.

Diagrammatic Representation of Reductive Amination:

Caption: Reductive amination pathway for the synthesis of this compound.

Direct N-Alkylation with Ethyl Halides

This classical method involves the reaction of piperazine with two equivalents of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base.

Experimental Protocol: Direct N-Alkylation

-

Reactant Mixture: Dissolve piperazine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the mixture. The base is essential to neutralize the hydrohalic acid byproduct.

-

Alkylation: Add two equivalents of the ethyl halide to the reaction mixture.

-

Heating: Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: After completion, cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation.

Causality and Scientific Rationale: The use of a polar aprotic solvent favors the SN2 reaction mechanism. The base is critical to prevent the protonation of the piperazine nitrogens, which would render them non-nucleophilic and halt the reaction. Heating is often necessary to overcome the activation energy of the reaction.

Core Applications and Technical Significance

The unique structural attributes of this compound have carved out significant roles for it in both the pharmaceutical and materials science sectors.

A Privileged Scaffold in Medicinal Chemistry